molecular formula C12H17NO2 B3061156 Ethyl 2-(4-aminophenyl)butanoate CAS No. 57960-84-6

Ethyl 2-(4-aminophenyl)butanoate

Cat. No.: B3061156
CAS No.: 57960-84-6
M. Wt: 207.27 g/mol
InChI Key: OXUCBZMQKBXZIC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)butanoate is an ester derivative featuring a butanoate backbone substituted at the C2 position with a 4-aminophenyl group. This structure combines the reactivity of an ester moiety with the nucleophilic and basic properties of a primary aromatic amine.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCBZMQKBXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294491
Record name Ethyl 4-amino-α-ethylbenzeneacetate
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Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57960-84-6
Record name Ethyl 4-amino-α-ethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57960-84-6
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Record name Ethyl 4-amino-α-ethylbenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-amino-α-ethyl-, ethyl ester
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Preparation Methods

Ethyl 2-(4-aminophenyl)butanoate can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 2-(4-nitrophenyl)butanoate using hydrazine hydrate and nickel in ethanol under heating conditions . This method yields the desired product with a high yield of 97% . Industrial production methods may vary, but they generally involve similar reduction reactions with appropriate catalysts and solvents.

Chemical Reactions Analysis

Ethyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine hydrate, nickel, and ethanol for reduction . Major products formed from these reactions include ethyl 2-(4-nitrophenyl)butanoate and other substituted derivatives.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)butanoate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of antimicrobial agents, where it exhibits membrane perturbing and intracellular modes of action . The compound’s effects are mediated through its interaction with bacterial cell membranes and intracellular components, leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Ethyl 2-(4-aminophenyl)butanoate and its analogs:

Compound Name Key Structural Features Functional Groups Physical Properties (If Available) Applications/Reactivity Insights
This compound Ethyl ester, 4-aminophenyl at C2 Ester, primary aromatic amine Not explicitly reported Potential amine-reactive intermediates
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate 2,2-difluoro, acetamido, 4-acetylphenyl substituents Ester, acetamido, fluorine M.p. 138–140°C, 67% yield Fluorinated drug candidates; stabilized via electron-withdrawing groups
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl, diketone Ester, methoxy, diketone Safety data emphasized (hazardous) Reactive in keto-enol tautomerism
Ethyl 2-phenylacetoacetate β-keto ester, phenyl at C2 Ester, ketone CAS 5413-05-8 Claisen condensations; synthetic precursor
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethyl-phenylamino substituent at C4 Ester, tertiary amine CAS 2059944-97-5 Reduced nucleophilicity vs. primary amines
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate Hydroxy-methoxyphenyl, oxoethyl ester Ester, primary amine, phenol, methoxy CAS 284043-11-4 Enhanced polarity due to phenolic –OH

Key Research Findings and Comparative Insights

Substituent Effects on Reactivity and Stability
  • Fluorine and Acetamido Groups (Compound 13, ) : The 2,2-difluoro and acetamido groups enhance stability via electron-withdrawing effects. The acetamido group acts as a protected amine, contrasting with the primary amine in the target compound, which may confer higher reactivity in coupling reactions (e.g., amide bond formation) .
  • Methoxy vs. Amino Groups (Compound in vs. Target): The methoxy group in Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is electron-donating, while the 4-aminophenyl group in the target compound is electron-donating but basic. This difference influences solubility (amine protonation in acidic conditions) and reactivity (e.g., electrophilic substitution) .
  • Tertiary vs. Primary Amines (Compound in vs. Target): The tertiary amine in Ethyl 4-[ethyl(phenyl)amino]butanoate is less nucleophilic than the primary amine in the target compound, limiting its utility in reactions requiring amine-directed functionalization.

Biological Activity

Ethyl 2-(4-aminophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H17N O2 and a molecular weight of approximately 207.27 g/mol. The structure features an ethyl ester functional group, a butanoate backbone, and a para-aminophenyl substituent. These structural characteristics may influence its interaction with biological targets, making it a candidate for drug development.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. A common method involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron powder, resulting in high-purity yields of the target compound .

Biological Activity

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit analgesic properties, suggesting that this compound may also possess these effects. Preliminary studies have shown potential interactions with receptors involved in pain pathways and inflammatory responses.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-(4-aminophenyl)butanoateC12H17N O2Para-amino group on phenyl ringAnalgesic properties
Ethyl butyrateC6H12O2Simple esterFlavoring agent; low toxicity
Ethyl acetoxy butanoateC8H14O3Acetoxy functional groupSedative effects
Ethyl 4-[(2-phenoxyethyl)amino]butanoateC15H19N O3Phenoxyethylamine structurePotential neuroactive properties

The unique combination of the butanoate backbone and para-amino phenoxy group in this compound may confer distinct pharmacological properties compared to these similar compounds.

2. Hypoglycemic Activity

In addition to analgesic effects, this compound has been investigated as a building block for novel hypoglycemic agents. Its derivatives have shown promise in managing blood sugar levels, indicating potential applications in diabetes treatment .

Case Studies

Case Study 1: Structure-Activity Relationships (SAR)

A study focusing on the SAR of analogs derived from this compound highlighted its interaction with specific biological targets. Variations in the para-substituents significantly influenced the compound's potency against various receptors involved in metabolic processes.

Case Study 2: Antitumor Activity

Another investigation examined the compound's potential as an antitumor agent. It was found that modifications to the structure could enhance its activity against certain cancer cell lines, suggesting that further research into its mechanism could lead to new cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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